molecular formula C26H26N2O2S B242407 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Cat. No.: B242407
M. Wt: 430.6 g/mol
InChI Key: VECNRJQZDUNDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has shown promising results in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway is critical for the survival and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which play a critical role in the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the BCR pathway and its role in cancer and autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Additionally, this compound may have off-target effects on other kinases, which could complicate its use in lab experiments.

Future Directions

There are several future directions for 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to have synergistic effects with other inhibitors such as venetoclax, which targets the anti-apoptotic protein BCL-2. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Finally, this compound may have potential applications in other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which warrant further investigation.

Synthesis Methods

The synthesis of 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(methylsulfanyl)benzaldehyde, which is then reacted with 3,5-dimethylaniline to obtain 4-(3,5-dimethylphenyl)-3-(methylsulfanyl)phenylmethanol. This intermediate is then reacted with 4-methylbenzaldehyde to obtain the final product, this compound.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in lymphoma and leukemia. In clinical trials, this compound has shown efficacy in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2S/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3

InChI Key

VECNRJQZDUNDER-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.